molecular formula C7H6NNaO4S B13124869 Sodium 6-(methoxycarbonyl)pyridine-3-sulfinate

Sodium 6-(methoxycarbonyl)pyridine-3-sulfinate

Cat. No.: B13124869
M. Wt: 223.18 g/mol
InChI Key: HMDOMERMNUBZIL-UHFFFAOYSA-M
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Description

Sodium 6-(methoxycarbonyl)pyridine-3-sulfinate is an organosulfur compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a pyridine ring substituted with a methoxycarbonyl group at the 6-position and a sulfinate group at the 3-position. It is a versatile reagent used in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 6-(methoxycarbonyl)pyridine-3-sulfinate typically involves the sulfonylation of pyridine derivatives. One common method is the reaction of 6-(methoxycarbonyl)pyridine with sulfur dioxide and a suitable base, such as sodium hydroxide, to form the sulfinate salt. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction parameters can further improve the yield and reduce the production costs.

Chemical Reactions Analysis

Types of Reactions: Sodium 6-(methoxycarbonyl)pyridine-3-sulfinate undergoes various chemical reactions, including:

    Oxidation: The sulfinate group can be oxidized to form sulfonates.

    Reduction: The compound can be reduced to form sulfides.

    Substitution: The sulfinate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and aryl halides are commonly employed in substitution reactions.

Major Products Formed:

    Oxidation: Sodium 6-(methoxycarbonyl)pyridine-3-sulfonate.

    Reduction: 6-(Methoxycarbonyl)pyridine-3-sulfide.

    Substitution: Various alkylated or arylated derivatives of the pyridine ring.

Scientific Research Applications

Sodium 6-(methoxycarbonyl)pyridine-3-sulfinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sodium 6-(methoxycarbonyl)pyridine-3-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfinate group can donate or accept electrons, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the electronic properties of the pyridine ring and the substituents attached to it.

Comparison with Similar Compounds

  • Sodium pyridine-3-sulfinate
  • Sodium 6-(methoxycarbonyl)pyridine-2-sulfinate
  • Sodium 6-(methoxycarbonyl)pyridine-4-sulfinate

Comparison: Sodium 6-(methoxycarbonyl)pyridine-3-sulfinate is unique due to the specific positioning of the methoxycarbonyl and sulfinate groups on the pyridine ring. This arrangement imparts distinct electronic and steric properties, making it a valuable reagent in selective chemical transformations. Compared to its analogs, it offers enhanced reactivity and selectivity in certain reactions, making it a preferred choice in synthetic chemistry.

Properties

Molecular Formula

C7H6NNaO4S

Molecular Weight

223.18 g/mol

IUPAC Name

sodium;6-methoxycarbonylpyridine-3-sulfinate

InChI

InChI=1S/C7H7NO4S.Na/c1-12-7(9)6-3-2-5(4-8-6)13(10)11;/h2-4H,1H3,(H,10,11);/q;+1/p-1

InChI Key

HMDOMERMNUBZIL-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C1=NC=C(C=C1)S(=O)[O-].[Na+]

Origin of Product

United States

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